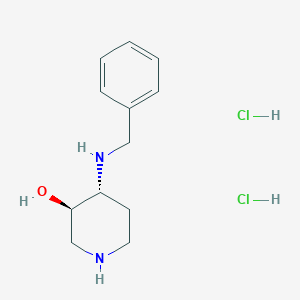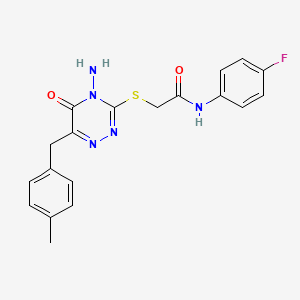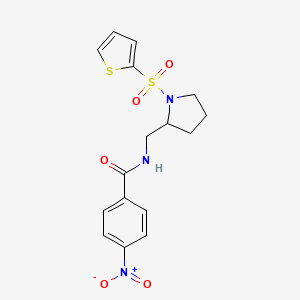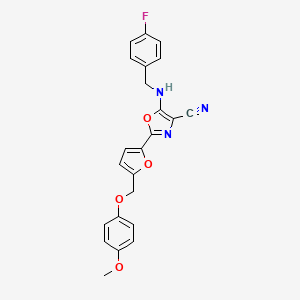
2,3,5,6-Tetramethyl-N-(2-Oxoindolin-5-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a tetramethyl-substituted benzene ring and an oxoindoline moiety, connected via a sulfonamide linkage.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It has shown promising biological activity, including cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Medicine: The compound’s ability to modulate biological pathways has led to its investigation as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials, such as advanced polymers and coatings.
Wirkmechanismus
Target of Action
The primary targets of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are caspase-3 enzymes . These enzymes play a crucial role in regulating apoptosis responses , which are linked to normal cellular growth and death .
Mode of Action
This compound interacts with its targets by activating procaspase-3 . This activation leads to the induction of apoptosis, a programmed cell death process . The compound’s interaction with caspase-3 results in notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve many proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with caspase-3 can lead to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Pharmacokinetics
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting good absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of the compound’s action include notable cytotoxicity towards human cancer cell lines . Specifically, the compound has shown to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . It also induces late cellular apoptosis .
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not yet fully understood. It is known that similar compounds have shown notable cytotoxicity toward human cancer cell lines . These compounds interact with key enzymes regulating apoptosis responses, such as caspase-3
Cellular Effects
In cellular environments, 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may influence cell function by interacting with various cellular processes. For instance, similar compounds have been shown to induce late cellular apoptosis and accumulate cells in the S phase
Molecular Mechanism
The molecular mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is not yet fully elucidated. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxoindoline intermediate with a sulfonyl chloride derivative, such as 2,3,5,6-tetramethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxoindoline moiety to an indoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-tetramethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-oxoindoline derivatives: These compounds share the oxoindoline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Sulfonamide derivatives: Compounds with sulfonamide groups often display a wide range of biological activities, including antibacterial and anticancer properties.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-7-11(2)13(4)18(12(10)3)24(22,23)20-15-5-6-16-14(8-15)9-17(21)19-16/h5-8,20H,9H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKINZRULMABHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)
![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)

